molecular formula C9H14I2S2 B14215743 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane CAS No. 823180-14-9

2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane

Cat. No.: B14215743
CAS No.: 823180-14-9
M. Wt: 440.2 g/mol
InChI Key: FTYZDWWLEDCQKY-UHFFFAOYSA-N
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Description

2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. The presence of iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable diene with iodine and a dithiane precursor. One common method is the addition of iodine to a pent-4-en-1-yl group followed by cyclization with 1,3-dithiane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the iodine atoms or reduce the dithiane ring.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane depends on its specific application. In chemical reactions, the dithiane ring can act as a nucleophile or electrophile, while the iodine atoms can participate in various substitution or elimination reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane compound without the iodine atoms.

    2-(5-Iodopent-4-en-1-yl)-1,3-dithiane: A similar compound with only one iodine atom.

    2-(5,5-Dibromopent-4-en-1-yl)-1,3-dithiane: A related compound with bromine atoms instead of iodine.

Uniqueness

2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and potential applications. The iodine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

823180-14-9

Molecular Formula

C9H14I2S2

Molecular Weight

440.2 g/mol

IUPAC Name

2-(5,5-diiodopent-4-enyl)-1,3-dithiane

InChI

InChI=1S/C9H14I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h4,9H,1-3,5-7H2

InChI Key

FTYZDWWLEDCQKY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCCC=C(I)I

Origin of Product

United States

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